molecular formula C20H18ClN3O4 B277881 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide

Cat. No. B277881
M. Wt: 399.8 g/mol
InChI Key: CSXJRVNUJYCSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently in clinical development for the treatment of B-cell malignancies.

Mechanism of Action

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell proliferation and survival, as well as induction of apoptosis. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide also has the potential to inhibit other kinases in the BCR signaling pathway, such as phosphoinositide 3-kinase (PI3K) and spleen tyrosine kinase (SYK), which may contribute to its anti-cancer activity.
Biochemical and physiological effects:
In addition to its anti-cancer activity, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide has been shown to have immunomodulatory effects. It can inhibit the production of pro-inflammatory cytokines and chemokines, and enhance the activity of natural killer (NK) cells and T-cells. These effects may have potential applications in the treatment of autoimmune diseases and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide is its specificity for BTK, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which allows for convenient dosing in preclinical and clinical studies. However, one limitation of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide is its relatively low solubility, which may affect its pharmacokinetic properties and limit its use in certain formulations.

Future Directions

For research include exploring the potential of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide in combination with other anti-cancer agents, as well as investigating its immunomodulatory effects in other disease settings. Further optimization of the synthesis and pharmacokinetic properties of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide may also be pursued to improve its therapeutic potential.

Synthesis Methods

The synthesis of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide involves a series of chemical reactions, starting with the preparation of 4-(2-furoyl)piperazine. This intermediate is then reacted with 3-chloro-4-(phenylamino)benzoic acid to form the key intermediate, which is subsequently converted to N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide by reacting with furan-2-carboxylic acid chloride. The overall yield of the synthesis is around 10%.

Scientific Research Applications

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide has shown potent inhibition of BTK and downstream signaling pathways, leading to induction of apoptosis and inhibition of cell proliferation. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide has also demonstrated synergy with other anti-cancer agents, such as venetoclax and rituximab.

properties

Product Name

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide

Molecular Formula

C20H18ClN3O4

Molecular Weight

399.8 g/mol

IUPAC Name

N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18ClN3O4/c21-15-13-14(22-19(25)17-3-1-11-27-17)5-6-16(15)23-7-9-24(10-8-23)20(26)18-4-2-12-28-18/h1-6,11-13H,7-10H2,(H,22,25)

InChI Key

CSXJRVNUJYCSOW-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)Cl)C(=O)C4=CC=CO4

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)Cl)C(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.